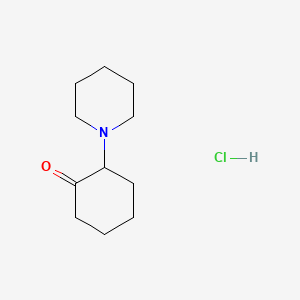

2-(piperidin-1-yl)cyclohexan-1-one hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

2-piperidin-1-ylcyclohexan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO.ClH/c13-11-7-3-2-6-10(11)12-8-4-1-5-9-12;/h10H,1-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHXUDNGJIZOHID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2CCCCC2=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10997215 | |

| Record name | 2-(Piperidin-1-yl)cyclohexan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10997215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7583-60-0 | |

| Record name | Cyclohexanone, 2-(1-piperidinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7583-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Piperidinocyclohexan-1-one hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007583600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Piperidin-1-yl)cyclohexan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10997215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-piperidinocyclohexan-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.627 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Mechanism

Cyclohexanone undergoes keto-enol tautomerism, enabling nucleophilic attack by the secondary amine group of piperidine at the α-carbon. The reaction is typically acid-catalyzed (e.g., HCl or H₂SO₄), which protonates the carbonyl oxygen, enhancing electrophilicity. The intermediate hemiaminal is stabilized, followed by dehydration to yield the target enamine.

Experimental Protocol

- Reactants : Cyclohexanone (1.0 equiv), piperidine (1.2 equiv), hydrochloric acid (1.5 equiv).

- Solvent : Ethanol or methanol (anhydrous).

- Conditions : Reflux at 80–90°C for 6–12 hours under nitrogen atmosphere.

- Workup : Neutralization with aqueous NaOH, extraction with dichloromethane, and solvent evaporation.

- Yield : 65–75% (free base), increasing to 85–90% after hydrochloride salt formation.

Key Optimization Factors :

- Excess piperidine drives the reaction to completion.

- Acid concentration critically influences reaction rate; 10–15% HCl optimizes protonation without side reactions.

- Anhydrous solvents prevent hydrolysis of the enamine product.

Reductive Amination Approach

An alternative route employs reductive amination to form the piperidine-cyclohexanone linkage, particularly useful for substrates sensitive to strong acids.

Reaction Pathway

Cyclohexanone reacts with piperidine in the presence of a reducing agent (e.g., sodium cyanoborohydride or hydrogen/palladium), converting the imine intermediate directly into the amine. This method avoids harsh acidic conditions, favoring pH-controlled environments (pH 4–6).

Procedure and Parameters

- Reactants : Cyclohexanone (1.0 equiv), piperidine (1.1 equiv), NaBH₃CN (1.3 equiv).

- Solvent : Methanol or THF.

- Conditions : Stirring at 25°C for 24 hours under inert atmosphere.

- Workup : Quenching with water, extraction with ethyl acetate, and column chromatography.

- Yield : 70–80% (free base), with residual borohydride removed via acidic wash.

Advantages :

- Milder conditions reduce side products like over-alkylation.

- Suitable for thermally labile substrates.

Hydrochloride Salt Formation

The final step involves converting the free base into its hydrochloride salt to enhance stability and aqueous solubility.

Protocol

- Free Base : Dissolved in anhydrous diethyl ether.

- HCl Gas : Bubbled through the solution until precipitation completes.

- Crystallization : Filtered and recrystallized from ethanol/ether (1:3 v/v).

- Purity : >98% by HPLC.

Critical Parameters :

- Strict control of HCl gas flow prevents localized overheating.

- Ethanol acts as a co-solvent to improve crystal morphology.

Comparative Analysis of Synthetic Methods

| Parameter | Piperidine Substitution | Reductive Amination |

|---|---|---|

| Reaction Time | 6–12 hours | 24 hours |

| Temperature | 80–90°C | 25°C |

| Yield (Free Base) | 65–75% | 70–80% |

| Acid Sensitivity | High | Low |

| Purification | Crystallization | Column Chromatography |

Key Insights :

- Piperidine substitution is preferred for scalability and cost-efficiency.

- Reductive amination offers superior yields for lab-scale synthesis of sensitive derivatives.

Multi-Step Synthesis from Substituted Cyclohexanones

For specialized applications, 2-(piperidin-1-yl)cyclohexan-1-one hydrochloride can be synthesized via intermediates such as 2-chlorocyclohexanone:

Chloro-Ketone Intermediate

- Step 1 : Chlorination of cyclohexanone using SOCl₂ or PCl₅ yields 2-chlorocyclohexanone.

- Step 2 : Nucleophilic displacement of chloride by piperidine in DMF at 60°C (12 hours).

- Yield : 60–65% after hydrochloride salt formation.

Applications :

- Enables introduction of isotopic labels or functional groups at the chloro position.

Industrial-Scale Production Considerations

Analyse Chemischer Reaktionen

Types of Reactions: 2-(piperidin-1-yl)cyclohexan-1-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Properties

The synthesis of 2-(piperidin-1-yl)cyclohexan-1-one hydrochloride typically involves the cyclization of cyclohexanone with piperidine under controlled conditions. The compound possesses a unique structure that combines features of both piperidine and cyclohexanone, which imparts distinct chemical and biological properties. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it a versatile building block in organic synthesis.

Chemistry

- Building Block for Organic Synthesis : this compound is utilized as a precursor in the synthesis of complex organic molecules. Its ability to participate in nucleophilic substitution reactions allows for the formation of various derivatives that can be further explored in research.

Biological Applications

- Antimicrobial Properties : Studies have indicated that this compound exhibits antimicrobial activity, making it a candidate for developing new antimicrobial agents. Its interaction with microbial targets can lead to the development of effective treatments against resistant strains.

- Anticancer Research : The compound is also being investigated for its potential anticancer properties. Preliminary studies suggest that it may influence cellular pathways involved in cancer cell proliferation and survival, warranting further exploration in cancer therapeutics.

Medical Applications

- Drug Development : this compound is being explored for its potential use in drug design. Its structural features allow for modifications that can enhance pharmacological properties, making it a valuable candidate in the development of new therapeutic agents targeting various diseases.

Industrial Applications

- Chemical Production : The compound is used in the production of various industrial chemicals and materials. Its unique properties make it suitable for applications in the formulation of specialty chemicals, polymers, and other materials relevant to industrial processes.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibitory effects against several bacterial strains. The mechanism was attributed to its ability to disrupt bacterial cell membrane integrity, leading to cell lysis. This finding supports its potential use as a base for developing new antimicrobial agents.

Case Study 2: Anticancer Properties

In vitro assays have shown that this compound can induce apoptosis in cancer cell lines. The compound was found to activate caspase pathways, suggesting its role as an apoptosis-inducing agent. Further studies are required to elucidate the specific molecular targets involved.

Wirkmechanismus

The mechanism of action of 2-(piperidin-1-yl)cyclohexan-1-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Piperidine: A six-membered heterocyclic compound with one nitrogen atom.

Cyclohexanone: A cyclic ketone with a six-membered ring.

Piperidinone: A derivative of piperidine with a ketone functional group.

Uniqueness: 2-(piperidin-1-yl)cyclohexan-1-one hydrochloride is unique due to its specific structure, which combines the features of both piperidine and cyclohexanone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Biologische Aktivität

2-(Piperidin-1-yl)cyclohexan-1-one hydrochloride, also known as Pimeclone hydrochloride, is a synthetic compound with significant biological activity, particularly as a dopamine receptor agonist. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C11H20ClNO

- Molecular Weight : Approximately 217.736 g/mol

- Structure : The compound features a piperidine ring attached to a cyclohexanone structure, with the hydrochloride form enhancing its solubility in water.

Pimeclone hydrochloride primarily acts as a dopamine D2 receptor agonist. By mimicking dopamine, it activates receptors involved in various neurological processes such as movement, cognition, and reward processing. Preliminary studies suggest that it may also interact with serotonin receptors, indicating a broader pharmacological profile that could influence its therapeutic effects and side effects .

Neurological Effects

Research has indicated that Pimeclone hydrochloride has potential applications in treating neurological disorders. Its agonistic action on dopamine receptors may benefit conditions such as:

- Schizophrenia : By modulating dopaminergic activity.

- Parkinson's Disease : Potentially improving motor functions.

- Anxiety Disorders : Its sedative properties may help alleviate anxiety symptoms.

Antimicrobial Activity

In addition to its neurological applications, studies have explored the antimicrobial properties of compounds structurally related to Pimeclone. For instance, derivatives have shown significant inhibition against Mycobacterium tuberculosis, suggesting potential for developing new antimicrobial therapies .

Comparative Analysis with Similar Compounds

The following table summarizes the structural and functional comparisons between Pimeclone hydrochloride and other related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Pimeclone hydrochloride | C11H20ClNO | Dopamine receptor agonist, potential for treating neurological disorders |

| 4-Phenylpiperidine | C12H17N | Known for analgesic effects; higher potency than Pimeclone |

| 2-(4-Phenylpiperidin-1-yl)cyclohexan-1-ol | C17H25NO | Exhibits stronger analgesic effects; phenyl substitution enhances potency |

Case Studies and Research Findings

- Dopamine Receptor Interaction : A study highlighted the binding affinity of Pimeclone to dopamine D2 receptors, supporting its potential use in treating neuropsychiatric disorders. The findings indicated that modifications in its structure could enhance receptor affinity and selectivity .

- Antimicrobial Screening : In high-throughput screening against Mycobacterium tuberculosis, derivatives of piperidine compounds were assessed for their inhibitory effects. Results showed that modifications to the piperidine ring significantly influenced biological activity, with some compounds exhibiting over 90% inhibition at low concentrations .

- Therapeutic Applications : Ongoing research is focusing on the efficacy of Pimeclone hydrochloride in clinical settings for anxiety and mood disorders. Initial trials suggest improvements in patient-reported outcomes when used as an adjunct therapy alongside traditional treatments .

Q & A

Q. What are the recommended storage and handling protocols for 2-(piperidin-1-yl)cyclohexan-1-one hydrochloride in laboratory settings?

- Methodological Answer: Store in tightly sealed containers under an inert atmosphere (e.g., nitrogen) at –20°C to minimize hydrolysis or oxidation. Avoid prolonged exposure to moisture or light, as degradation can alter reactivity . Use fume hoods and personal protective equipment (PPE) during handling, and refer to SDS guidelines for disposal protocols to comply with federal/state regulations .

Q. How is the compound synthesized, and what reaction conditions optimize yield?

- Methodological Answer: While direct synthesis data are limited for this compound, analogous piperidine derivatives are synthesized via nucleophilic substitution or condensation reactions. For example, use cyclohexanone and piperidine derivatives in a refluxing ethanol/HCl mixture under nitrogen. Monitor reaction progress via thin-layer chromatography (TLC) and purify via recrystallization or column chromatography .

Q. What analytical techniques confirm the structural integrity of this compound?

- Methodological Answer: Characterize using H/C NMR (to confirm piperidine and cyclohexanone moieties), FTIR (for carbonyl stretching at ~1700 cm), and mass spectrometry (MS) for molecular ion validation. Elemental analysis ensures stoichiometric HCl content .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported stability under varying pH conditions?

- Methodological Answer: Conduct accelerated stability studies by dissolving the compound in buffers (pH 1–13) at 40°C for 14 days. Monitor degradation via HPLC with UV detection (λ = 254 nm) and identify byproducts using high-resolution MS. Cross-reference kinetic data with Arrhenius modeling to predict shelf-life .

Q. How can the compound’s reactivity in nucleophilic or electrophilic environments be systematically evaluated?

- Methodological Answer: Design experiments using model reactions:

- Nucleophilic attack: React with Grignard reagents (e.g., MeMgBr) in THF at 0°C.

- Electrophilic substitution: Perform Friedel-Crafts acylation with anisole and AlCl.

Quantify reactivity via H NMR integration or GC-MS analysis. Compare results with DFT-calculated frontier molecular orbitals (HOMO/LUMO) to rationalize selectivity .

Data Interpretation & Experimental Design

Q. How should researchers address discrepancies in solubility data across literature sources?

- Methodological Answer: Standardize solubility tests using the shake-flask method in solvents (e.g., water, DMSO, ethanol) at 25°C. Use saturated solutions filtered through 0.22 μm membranes and quantify via UV-Vis spectroscopy. Validate reproducibility across ≥3 independent trials and report solvent purity levels .

Q. What strategies validate the absence of toxic byproducts in scaled-up synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.